molecular formula C15H10N4O5S B11680445 2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1-benzothiophene-3-ol

2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1-benzothiophene-3-ol

Cat. No.: B11680445
M. Wt: 358.3 g/mol
InChI Key: SILUEXULBQRHTF-LZYBPNLTSA-N
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Description

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL is an organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, analytical chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone precursor. The reaction is usually carried out in an ethanol solution with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for a specific period, typically around 1.5 hours, to ensure the complete formation of the hydrazone product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted hydrazones with various functional groups attached to the hydrazone moiety.

Scientific Research Applications

2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone moiety can undergo tautomerization, leading to different isomeric forms that can interact with biological targets differently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-1-BENZOTHIOPHEN-3-OL lies in its benzothiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10N4O5S

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10N4O5S/c20-15-10-3-1-2-4-13(10)25-14(15)8-16-17-11-6-5-9(18(21)22)7-12(11)19(23)24/h1-8,17,20H/b16-8+

InChI Key

SILUEXULBQRHTF-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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